Bis(4-bromophenyl) propanedioate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 1,3-Bis(4-bromophenyl)propane was obtained through the reduction of 4,4’-dibromochalcone . Another study reported the synthesis of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, 1,3-Bis(4-bromophenyl)propane was found to have monoclinic P21 symmetry at 100 K . Another study performed a comprehensive exploration of the structure-reactivity relationship of a related compound using computational Density Functional Theory (DFT) and related methodologies .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the title compound 1,3-Bis(4-bromophenyl)propane was prepared via a modified literature procedure . Another study reported the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Bis(4-bromophenyl)acetylene, have been reported. It is a powder solid with an appearance of off-white. It has a melting point range of 183 - 187 °C / 361.4 - 368.6 °F .Safety and Hazards
Future Directions
properties
IUPAC Name |
bis(4-bromophenyl) propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCKBCLWUMPTLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700293 |
Source
|
Record name | Bis(4-bromophenyl) propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-bromophenyl) propanedioate | |
CAS RN |
116210-64-1 |
Source
|
Record name | Bis(4-bromophenyl) propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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